molecular formula KMnO4S+ B1508604 Potassium;manganese(2+);sulfate CAS No. 21005-91-4

Potassium;manganese(2+);sulfate

Cat. No.: B1508604
CAS No.: 21005-91-4
M. Wt: 190.1 g/mol
InChI Key: XLKJTYTWJUEHLF-UHFFFAOYSA-L
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Description

The compound identified as Potassium;manganese(2+);sulfate is known as 1,1-Dichloro-1-fluoroethane. It is a haloalkane with the chemical formula C2H3Cl2F. This compound is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds that contribute to ozone depletion and global warming when released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane can be synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of 1,1-Dichloro-1-fluoroethane involves large-scale halogenation processes. The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity. The compound is then purified

Properties

IUPAC Name

potassium;manganese(2+);sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K.Mn.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q+1;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJTYTWJUEHLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[K+].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

KMnO4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725016
Record name potassium;manganese(2+);sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21005-91-4
Record name potassium;manganese(2+);sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium;manganese(2+);sulfate
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Potassium;manganese(2+);sulfate
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Potassium;manganese(2+);sulfate
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Potassium;manganese(2+);sulfate
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Potassium;manganese(2+);sulfate
Reactant of Route 6
Potassium;manganese(2+);sulfate

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